molecular formula C10H9N3O B12314720 5-(3-Aminophenyl)pyrimidin-4-ol

5-(3-Aminophenyl)pyrimidin-4-ol

Cat. No.: B12314720
M. Wt: 187.20 g/mol
InChI Key: RAHKOQGZYBHWNU-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)pyrimidin-4-ol is a heterocyclic compound that contains both pyrimidine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminobenzonitrile with formamide in the presence of a base can lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Aminophenyl)pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminophenyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a phenyl group attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

5-(3-Aminophenyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group at the 3-position of the phenyl substituent and a hydroxyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.

The mechanism of action for this compound can vary based on its application. Key proposed mechanisms include:

  • Enzyme Binding : The compound may bind to specific enzymes or receptors, altering their activity. For instance, it has shown promise as a CDK inhibitor, which could lead to cell cycle arrest in cancer cells .
  • Interaction with Biological Molecules : The presence of hydroxyl and amino groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing various cellular pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals important insights into how structural modifications can enhance its biological activity. Key findings include:

  • Substitution Patterns : Variations in the substituents on the pyrimidine ring significantly affect potency and selectivity against target enzymes. For example, modifications at the 4-position can enhance binding affinity to CDKs .
  • Comparison with Similar Compounds : Compounds such as 4-aminopyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidin-4-ol have been studied for similar activities, providing a context for evaluating the efficacy of this compound .

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating its potential as a lead compound for antibiotic development .

Anticancer Activity Evaluation

In vitro studies assessed the anticancer effects of this compound on several cancer cell lines. The compound was found to induce apoptosis in treated cells, with IC50 values indicating effective dose ranges. Mechanistic studies suggested that it may activate caspase pathways involved in programmed cell death, highlighting its therapeutic potential in oncology.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-(3-aminophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14)

InChI Key

RAHKOQGZYBHWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CNC2=O

Origin of Product

United States

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